molecular formula C8H6ClFO2 B066691 4-Chloro-2-fluorophenylacetic acid CAS No. 194240-75-0

4-Chloro-2-fluorophenylacetic acid

Cat. No. B066691
Key on ui cas rn: 194240-75-0
M. Wt: 188.58 g/mol
InChI Key: WKAZXGAJEGPUAY-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

2-(4-Chloro-2-fluorophenyl)acetic acid (25.0 g, 133 mmol) was dissolved in MeOH (133 mL). Sulfuryl dichloride (9.67 mL, 133 mmol) was then added, and the reaction was stirred at ambient temperature for 3 hours. The reaction mixture was concentrated in vacuo to give the title compound which was used without further purification. MS (m/z)=203 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([F:12])[CH:3]=1.S(Cl)(Cl)(=O)=O.[CH3:18]O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:18])=[O:10])=[C:4]([F:12])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CC(=O)O)F
Name
Quantity
133 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
9.67 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC(=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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